molecular formula C9H12N2S B1364829 2-(Pyridin-3-yl)thiomorpholine CAS No. 951623-85-1

2-(Pyridin-3-yl)thiomorpholine

Cat. No. B1364829
CAS RN: 951623-85-1
M. Wt: 180.27 g/mol
InChI Key: BMYYUGOVEFECNJ-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)thiomorpholine is a chemical compound with the molecular formula C9H12N2S and a molecular weight of 180.27 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 2-(Pyridin-3-yl)thiomorpholine is 1S/C9H12N2S/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2 . This indicates that the molecule consists of a pyridine ring attached to a thiomorpholine ring.


Physical And Chemical Properties Analysis

2-(Pyridin-3-yl)thiomorpholine is a pale-yellow to yellow-brown solid . It has a molecular weight of 180.27 and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Optical and Electronic Materials

Phosphorescent iridium(III) complexes with cyclometalated ligands, including derivatives similar to 2-(pyridin-3-yl)thiomorpholine, have been extensively studied for their high-efficiency red phosphorescence. These complexes are notable for their application in organic light-emitting diodes (OLEDs), demonstrating significant potential in the development of display and lighting technologies. The introduction of substituents such as methyl or trifluoromethyl groups to the pyridine rings leads to bathochromic shifts, enhancing the red emissive properties of these complexes. This adaptability is crucial for creating devices with high efficiency and pure-red emission, contributing to advancements in OLED technology (Tsuboyama et al., 2003).

Corrosion Inhibition

Cadmium(II) Schiff base complexes incorporating ligands with pyridin-2-yl structures have shown promising corrosion inhibition properties on mild steel in acidic environments. The structure and nuclearity of these complexes play a significant role in their efficiency as corrosion inhibitors, potentially opening new pathways in corrosion engineering and materials science (Das et al., 2017).

Photoluminescence and Emission Properties

The structural design of compounds containing pyrazin-2-yl and pyridin-2-yl units, akin to 2-(pyridin-3-yl)thiomorpholine, has been explored to understand their thermal, redox, and UV-Vis absorption and emission properties. These compounds exhibit structure-dependent fluorescence in both solution and solid states, highlighting their potential in developing new luminescent materials for various applications, including sensors and optical devices (Palion-Gazda et al., 2019).

Electroluminescence and OLEDs

Pyrazol-pyridine ligands, which share structural features with 2-(pyridin-3-yl)thiomorpholine, have been utilized in synthesizing orange-red iridium(III) complexes. These complexes demonstrate high phosphorescence quantum yields and are used in OLEDs to achieve exceptional performance, including high luminance and external quantum efficiency. This research underscores the potential of such complexes in enhancing the performance of OLEDs, particularly in achieving high-efficiency orange-red emissions (Su et al., 2021).

Safety And Hazards

The safety information for 2-(Pyridin-3-yl)thiomorpholine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-pyridin-3-ylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYYUGOVEFECNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397516
Record name 2-(pyridin-3-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)thiomorpholine

CAS RN

951623-85-1
Record name 2-(pyridin-3-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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